(2R)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to "(2R)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine" has been reported through multiple step processes. For instance, an alternative synthesis of dopaminergic 5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, which is structurally related, was achieved from 2-naphthoic acid through a sequence involving bromination, esterification, substitution, Birch reduction, Curtius rearrangement, and hydrogenolysis, yielding the biologically active compound as hydrogen chloride salt (Öztaşkın, Göksu, & SeÇen, 2011).
Molecular Structure Analysis
Detailed studies on the molecular structure, including HF and B3LYP/6-311++G(d,p) comparative studies, have provided insights into the vibrational analysis of the compound. These studies include comprehensive FT-IR and FT-Raman spectra analyses, alongside molecular electrostatic potential (MESP), non-linear optical (NLO) properties, UV-VIS, HOMO-LUMO, and NMR spectroscopic investigations. Such analyses offer profound insights into the vibrational assignments and conformational stability of the compound (Arivazhagan, Kavitha, & Subhasini, 2014).
Chemical Reactions and Properties
Chemical reactions involving (2R)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine and its derivatives include a wide range of synthetic procedures that yield various biologically active and structurally diverse compounds. For example, a chemoenzymatic synthesis approach has been utilized for the production of (2R)-2-amino-8-methoxy-1,2,3,4-tetrahydronaphthalene, showcasing the versatility and adaptability of this chemical framework in synthesizing receptor agonists and other significant derivatives (Orsini, Sello, Travaini, & Gennaro, 2002).
Scientific Research Applications
Chemical Composition and Biological Activity
The chemical composition of secondary metabolites and their biological activities in various plants, including those related to (2R)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, have been extensively studied. Extracts from plants such as Impatiens balsamina exhibit a range of biological activities, including antiallergic, antihypotensive, antitumor, antinociceptive, antioxidant, antirheumatoid, antimicrobial, and antifungal activities. These plants contain secondary metabolites like peptides, naphthoquinones (including 2-methoxy-1,4-naphthoquinone closely related to the compound of interest), polysaccharides, saponins, flavanoids, polyphenols, and tetrahydronaphthalene derivatives. Research highlights the potential of these compounds in neuroprotection and as a basis for developing new drugs due to their broad spectrum of biological activities (Zolotykh et al., 2022).
Potential in Drug Development
The compound's structural relatives, specifically tetrahydronaphthalene derivatives, show promise in drug development, particularly for neuropsychiatric disorders. For example, dopamine D2 receptor ligands, which share a pharmacophore with high affinity to the D2 receptor, have been explored for their therapeutic potential in treating schizophrenia, Parkinson's disease, depression, and anxiety. These studies reveal the critical structural elements necessary for high D2 receptor affinity, highlighting the relevance of such compounds in medicinal chemistry (Jůza et al., 2022).
Advanced Oxidation Processes
In environmental science, advanced oxidation processes (AOPs) have been employed to degrade nitrogen-containing hazardous compounds, including aromatic and aliphatic amines. These processes effectively mineralize recalcitrant compounds, improving treatment schemes' efficacy. The research underscores the importance of developing technologies focused on the degradation of nitrogen-containing compounds, aligning with efforts to tackle pollution and environmental degradation (Bhat & Gogate, 2021).
NMR Spectroscopy in CO2 Capture
Nuclear Magnetic Resonance (NMR) spectroscopy has been applied to study CO2 absorption in aqueous amine solutions relevant for post-combustion CO2 capture, demonstrating the technique's utility in analyzing chemical interactions at the molecular level. This research provides insight into the technical aspects and applications of NMR in understanding the behavior of amine-CO2-H2O systems, contributing to the development of efficient CO2 capture technologies (Perinu et al., 2014).
properties
IUPAC Name |
(2R)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-13-11-5-3-8-6-10(12)4-2-9(8)7-11/h3,5,7,10H,2,4,6,12H2,1H3/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WASIYUSITZITPW-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC(CC2)N)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C[C@@H](CC2)N)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80511280 | |
Record name | (2R)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80511280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |
CAS RN |
177017-68-4 | |
Record name | (2R)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80511280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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